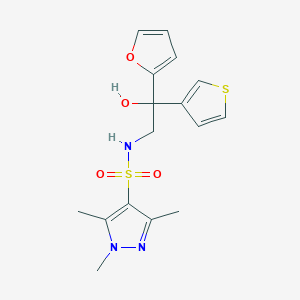

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

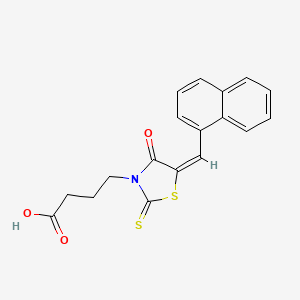

The compound “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group attached to the carboxylate part of the molecule . The (2R,4R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a tert-butyl group . The introduction of the cyano and hydroxy groups would likely involve further functional group transformations .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the cyano, hydroxy, and tert-butyl groups attached at the specified positions . The (2R,4R) configuration would dictate the spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The cyano group could potentially undergo reactions to form amines, carboxylic acids, or other derivatives . The hydroxy group might be involved in reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar cyano and hydroxy groups might increase its solubility in polar solvents .

科学的研究の応用

Synthesis and Characterization

- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines:

- This research presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and excellent enantiomeric excess (ee). The study describes the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting the efficient five-step chromatography-free process and the versatility of the approach for different phenyl substrates (Chung et al., 2005).

Structural Analysis and Crystallography

X-Ray Studies of tert-Butyl Pyrrolidine Carboxylates:

- This study provides insights into the molecular and crystal structures of tert-butyl pyrrolidine carboxylates. It reveals the crystallographic characteristics of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, including the conformation of the proline ring and the types of intermolecular hydrogen bonds present in the structure, contributing to the understanding of the compound's molecular packing and interactions (Naveen et al., 2007).

X-Ray and DFT Analyses of 6-tert-Butyl Thieno Pyridine Dicarboxylates:

- This paper describes the synthesis, characterization, and structural analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates. The study highlights the molecular and crystal structure characterized by X-ray crystallographic analysis, focusing on intramolecular hydrogen bonding and its impact on the molecular stability and configuration (Çolak et al., 2021).

Synthetic Methodology and Intermediate Synthesis

- Asymmetric Synthesis of Pyrrolidine Azasugars:

- The research introduces a convenient asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars. The study emphasizes the efficiency and yield of the process, detailing the steps from the protected polyhydroxylated pyrrolidine to the desired pyrrolidine, highlighting the use of vinyl group as a synthetic equivalent for hydroxymethyl group, and the synthesis's applicability for DMDP and other pyrrolidine azasugars (Pei-qiang, 2011).

Safety And Hazards

特性

IUPAC Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)